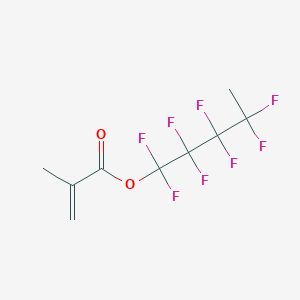

Octafluoro pentyl methacrylate

Description

Historical Context of Fluorinated Methacrylates in Polymer Research

The development of fluorinated methacrylates is situated at the confluence of two significant streams of polymer chemistry: the discovery and evolution of acrylates and the rise of fluoropolymers. The journey began with the discovery of acrylic acid in 1843, followed by methacrylic acid in 1865. nih.gov A major breakthrough occurred in 1928 with the first industrial production of poly(methyl methacrylate) (PMMA), a transparent and rigid thermoplastic that quickly found widespread use. nih.gov

In a parallel timeline, the field of fluoropolymers was born accidentally in 1938 with the discovery of polytetrafluoroethylene (PTFE). This discovery unveiled a new class of materials with exceptional chemical inertness and thermal stability. Over the subsequent decades, researchers worked to combine the desirable properties of fluorocarbons with the processability and versatility of other polymer systems.

This led to the exploration of fluorinated monomers that could be incorporated into conventional polymer backbones. Fluorinated acrylates and methacrylates emerged as ideal candidates because they could be readily copolymerized with a wide range of common monomers. This approach allowed for the creation of polymers that retained the beneficial attributes of fluorination while being more economical and easier to process than traditional fluoropolymers. The development of these specialty monomers has enabled the precise tuning of polymer properties for a host of advanced applications.

Significance of Octafluoropentyl Methacrylate (B99206) as a Specialty Monomer

Octafluoropentyl methacrylate stands out as a specialty monomer due to the unique combination of properties conferred by its fluorinated side chain. The high electronegativity of the fluorine atoms creates a monomer that, when polymerized, results in materials with exceptionally low surface energy. This translates to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

The key properties and their significance are summarized below:

Low Surface Energy and Hydrophobicity: Polymers containing OFPMA exhibit high water contact angles, making them ideal for creating water-repellent and self-cleaning surfaces.

Chemical Resistance: The strong carbon-fluorine bonds in the side chain provide enhanced resistance to chemical attack from solvents, acids, and bases.

Low Refractive Index: OFPMA-based polymers have a low refractive index, a valuable property for optical applications such as anti-reflective coatings and optical fibers.

Thermal Stability: The incorporation of fluorinated segments can improve the thermal stability of the resulting polymer.

Biocompatibility and Anti-fouling Properties: The low surface energy of OFPMA polymers can reduce protein adsorption and bacterial adhesion, making them promising candidates for biomedical applications, including coatings for medical devices. researchgate.netnih.gov

These properties make OFPMA a crucial building block in the design of advanced materials for demanding environments.

Overview of Key Academic Research Trajectories

Academic research on octafluoropentyl methacrylate has largely focused on harnessing its unique properties to create functional polymers for specific applications. The main research trajectories include its use in copolymerization and surface modification.

Copolymerization: A significant area of research involves the copolymerization of OFPMA with other monomers to create materials with tailored properties. For example, copolymerizing OFPMA with monomers like methyl methacrylate (MMA) or glycidyl (B131873) methacrylate (GMA) allows for the development of coatings that balance hydrophobicity, adhesion, and durability. mdpi.com Research has shown that increasing the content of OFPMA in these copolymers leads to a decrease in surface free energy and an increase in water contact angles, demonstrating the ability to fine-tune surface properties. mdpi.com

| Copolymer System | OFPMA Content (molar %) | Resulting Property Enhancement | Reference |

| P(GMA-co-OFPMA) | 33% | Surface free energy reduced by 1.5 to 2.5 times | mdpi.com |

| P(GMA-co-OFPMA) | 66% | Surface free energy approaches that of OFPMA homopolymer | mdpi.com |

| P(GMA-co-OFPMA) | 100% (homopolymer) | Water contact angle of 111° on a smooth surface | mdpi.com |

Surface Grafting: Another major research focus is the grafting of OFPMA onto the surfaces of other materials to impart its desirable characteristics without altering the bulk properties of the substrate. A notable example is the UV-induced grafting of OFPMA onto polyether ether ketone (PEEK), a high-performance polymer used in biomedical implants. researchgate.netnih.govmarquette.edu This surface modification results in a more hydrophobic surface with significantly reduced protein adsorption, which is critical for creating anti-biofilm and biocompatible devices. researchgate.netnih.gov

| Substrate | Grafting Method | Key Finding | Reference |

| Polyether Ether Ketone (PEEK) | UV-induced grafting | Increased surface hydrophobicity and reduced protein adsorption | researchgate.netnih.gov |

| Polyether Ether Ketone (PEEK) | UV-induced grafting | Enhanced asymmetry in the polymer structure, indicating successful grafting | nih.gov |

These research trajectories highlight the versatility of OFPMA as a tool for creating advanced functional materials with precisely controlled surface properties and enhanced performance in areas ranging from protective coatings to medical devices.

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of the chemical compound octafluoropentyl methacrylate and its role in advanced polymer science. The objective is to present a structured and scientifically accurate account of its historical context, its significance as a specialty monomer, and the primary directions of academic research involving this compound. The content strictly adheres to the outlined sections, focusing solely on the chemical and materials science aspects of OFPMA, with an emphasis on research findings and data-driven insights.

Structure

2D Structure

Properties

Molecular Formula |

C9H8F8O2 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoropentyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-9(16,17)8(14,15)7(12,13)6(3,10)11/h1H2,2-3H3 |

InChI Key |

GPCZEOUCNJCDJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(C(C(C(C)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Polymerization Science and Engineering of Octafluoropentyl Methacrylate Systems

Fundamental Polymerization Mechanisms

The synthesis of polymers from octafluoropentyl methacrylate (B99206) (OFPMA) involves several advanced polymerization techniques. These methods allow for precise control over the molecular architecture of the resulting polymers, tailoring their properties for specific applications. The primary approaches include free radical polymerization, controlled/living radical polymerization (CLRP), and heterogeneous polymerization strategies.

Free Radical Polymerization Pathways of Octafluoropentyl Methacrylate

Free radical polymerization is a fundamental method for creating polymers from vinyl monomers like octafluoropentyl methacrylate. The process is initiated by a species with a free radical, which attacks the monomer's double bond, starting a chain reaction. This chain growth continues as more monomers add to the growing polymer chain until termination occurs, typically through the combination or disproportionation of two radical chains. youtube.com

While a versatile and widely used technique, conventional free radical polymerization offers limited control over polymer molecular weight, dispersity, and architecture. researchgate.netmcmaster.ca For methyl methacrylate (MMA), a related monomer, free radical polymerization has been extensively studied to model kinetics and understand the gel effect at high conversions. mcmaster.ca Similar principles apply to OFPMA, though the bulky, electron-withdrawing fluoroalkyl chain can influence reactivity.

In a typical procedure for the free radical polymerization of methacrylates like MMA and ethyl methacrylate (EMA), a phase transfer catalyst can be employed in a biphasic system (e.g., ethyl acetate/water) with a water-soluble initiator like potassium peroxydisulphate. ripublication.com The reaction is generally conducted under an inert atmosphere at a controlled temperature. ripublication.com The resulting polymers, such as poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA), can be characterized for their molecular weight using techniques like gel permeation chromatography (GPC). mcmaster.caripublication.com

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/living radical polymerization (CLRP) methods represent a significant advancement over conventional free radical polymerization, offering the ability to synthesize polymers with predetermined molecular weights, low dispersity (a measure of the uniformity of chain lengths), and complex architectures like block copolymers. researchgate.netvt.edu The key principle behind CLRP is the establishment of a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. cmu.edu This reversible deactivation minimizes irreversible termination reactions that are prevalent in conventional free radical polymerization. cmu.eduwikipedia.org The three most prominent CLRP techniques are atom transfer radical polymerization (ATRP), single electron transfer-living radical polymerization (SET-LRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of Semifluorinated Methacrylates

Atom transfer radical polymerization (ATRP) is a robust and versatile CLRP method for producing well-defined polymers. cmu.edunih.gov It relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the dormant polymer chain end. cmu.edu This process maintains a low concentration of active radicals, enabling controlled chain growth. researchgate.net

The ATRP of semifluorinated methacrylates, including OFPMA, has been successfully demonstrated. nih.gov Photoinduced iron-catalyzed ATRP, for instance, allows for polymerization under blue light irradiation, providing temporal control over the process. nih.gov This method has proven effective in various solvents, both fluorinated and non-fluorinated, without the side reactions often encountered with copper catalysts. nih.gov The preservation of chain-end functionality in these systems facilitates the synthesis of well-defined block copolymers through in situ chain extension. nih.gov

For standard methacrylates like methyl methacrylate (MMA), copper-based ATRP systems have been refined to produce polymers with very low polydispersities and controlled molecular weights up to high values. cmu.edu These systems often utilize ligands like substituted bipyridines to create a homogeneous catalytic environment. cmu.edu

| Monomer | Catalyst System | Solvent | Control Features | Reference |

| Semifluorinated Methacrylates | Photoinduced Iron Catalyst | Various fluorinated and non-fluorinated | Temporal control, no side reactions, well-defined block copolymers | nih.gov |

| Methyl Methacrylate (MMA) | Copper Bromide / Substituted Bipyridine | Diphenyl Ether | Low polydispersity, high molecular weight control | cmu.edu |

Single Electron Transfer-Living Radical Polymerization (SET-LRP) Kinetics and Control

Single electron transfer-living radical polymerization (SET-LRP) is another powerful CLRP technique that often utilizes a copper(0) catalyst and a ligand in a suitable solvent. rsc.orgrsc.org This method is known for its rapid polymerization rates and high degree of control over the polymer architecture. rsc.org

The SET-LRP of 1H,1H,5H-octafluoropentyl methacrylate has been successfully carried out in 2,2,2-trifluoroethanol (B45653) (TFE) at 50 °C. rsc.orgrsc.org These polymerizations, using hydrazine-activated Cu(0) wire as the catalyst, an initiator, and Me6-TREN as a ligand, demonstrated excellent control over molecular weight and molecular weight distribution. rsc.orgrsc.org Kinetic studies and chain-end analysis confirmed the synthesis of nearly perfect chain-end functional semifluorinated homopolymers. rsc.org TFE has been identified as an excellent "universal solvent" for the SET-LRP of various monomers, including semifluorinated acrylates and methacrylates, under mild conditions. rsc.org

For other methacrylates like methyl methacrylate (MMA), ethyl methacrylate (EMA), and n-butyl methacrylate (BMA), SET-LRP has been effectively performed in fluorinated alcohols such as TFE and 2,2,3,3-tetrafluoropropanol (TFP). monash.edu The addition of a small amount of water can even enhance the polymerization rate by promoting the disproportionation of the copper(I) species. monash.edu

| Monomer | Solvent | Temperature | Catalyst System | Key Findings | Reference |

| 1H,1H,5H-Octafluoropentyl Methacrylate | 2,2,2-Trifluoroethanol (TFE) | 50 °C | Hydrazine-activated Cu(0) wire, Me6-TREN ligand | Excellent control of MW and MWD; near-perfect chain-end functionality. | rsc.orgrsc.org |

| Methyl Methacrylate (MMA) | Fluorinated Alcohols (TFE, TFP) | 50 °C | Activated Cu(0) wire, TsCl initiator, Me6-TREN ligand | Living polymerization with narrow MWD; rate enhanced by water. | monash.edu |

| Ethyl Methacrylate (EMA) | Fluorinated Alcohols (TFE, TFP) | 50 °C | Activated Cu(0) wire, TsCl initiator, Me6-TREN ligand | First efficient SET-LRP in any solvent for this monomer. | monash.edu |

| n-Butyl Methacrylate (BMA) | Fluorinated Alcohols (TFE, TFP) | 50 °C | Activated Cu(0) wire, TsCl initiator, Me6-TREN ligand | First efficient SET-LRP in any solvent for this monomer. | monash.edu |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Investigations

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a highly versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. sigmaaldrich.com The controlling agent in RAFT is a thiocarbonylthio compound, which mediates the polymerization by reversibly transferring between active and dormant polymer chains. sigmaaldrich.comyoutube.com

While specific RAFT polymerization studies focusing solely on octafluoropentyl methacrylate are not as extensively detailed in the provided context, the principles are broadly applicable from research on other methacrylates. For instance, the RAFT polymerization of methyl methacrylate (MMA) is well-established, using initiators like AIBN and various RAFT agents to produce polymers with low polydispersity and high end-group functionality. sigmaaldrich.com The process typically involves degassing the reaction mixture to remove oxygen, which can quench the radicals. youtube.com

Recent research has also explored the depolymerization of polymethacrylates synthesized by RAFT, demonstrating the potential for chemical recycling by regenerating the monomer. nih.govnih.gov This is achieved by exploiting the high fidelity of the RAFT end-group to initiate unzipping of the polymer chain at elevated temperatures. nih.gov

A novel symmetrical trithiocarbonate (B1256668) has been shown to effectively control the polymerization of various methacrylic monomers, yielding polymers with low molecular weight dispersity. mdpi.com This demonstrates the ongoing development of new RAFT agents to expand the scope and efficiency of the technique. mdpi.com

Polymerization Kinetics and Mechanistic Studies

Analysis of Monomer Conversion and Reaction Rates

The kinetics of polymerization, including monomer conversion and reaction rates, are crucial for understanding and controlling the synthesis of polymers. For methacrylate polymerizations, techniques like reflectance real-time infrared (RRTIR) spectroscopy can be used to measure the disappearance of reactive acrylate (B77674) groups over time, providing data on conversion rates. utexas.edu Studies on various methacrylate systems have shown that both conversion and polymerization rates are influenced by factors such as temperature and initiator concentration. utexas.edu

In many photopolymerization reactions of methacrylates, the rate of polymerization is highest at a fractional conversion of around 0.2. utexas.edu The final monomer conversion can be quite high, with some systems reaching up to 95%. utexas.edu The relationship between monomer conversion and the molecular weight of the resulting polymer is often linear in controlled polymerization processes. researchgate.net

| Factor | Influence on Polymerization | Reference |

| Temperature | Increased temperature generally leads to higher conversion and polymerization rates. | utexas.edu |

| Initiator Concentration | Changes in initiator type and concentration can significantly alter polymerization rates. | utexas.edu |

| Laser Power (Photopolymerization) | Increased laser power can lead to higher conversion and rates. | utexas.edu |

Role of Initiators and Catalytic Systems in Polymerization Control

The choice of initiator and catalytic system is fundamental to controlling the polymerization of methacrylates. Various controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been developed to produce polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.eduitu.edu.tr

In ATRP of methacrylates, a transition metal complex, often copper-based, is used as a catalyst in conjunction with an alkyl halide initiator. cmu.eduresearchgate.net The effectiveness of the initiation system depends on the specific combination of initiator, catalyst, and ligands. For example, in the ATRP of methyl methacrylate (MMA), systems like ethyl 2-bromoisobutyrate/CuIBr have been shown to provide fast polymerization rates. cmu.edu The development of novel initiating systems, such as those based on Lewis pairs or iron complexes, continues to expand the tools available for controlled polymerization. itu.edu.trrsc.org

The efficiency of initiation and the degree of control over the polymerization are influenced by the electronic and steric properties of the radicals generated and the stability of the catalyst complexes. cmu.edursc.org For instance, the slow addition of an initiator can sometimes improve the rate of polymerization by minimizing termination reactions between radicals. cmu.edu

| Initiation System | Monomer | Key Features | Reference |

| Ethyl 2-bromoisobutyrate/CuIBr | Methyl Methacrylate (MMA) | Fast polymerization rate. | cmu.edu |

| p-Toluenesulfonyl chloride/CuIBr | Methyl Methacrylate (MMA) | Good control of molecular weight and lower polydispersities compared to the CuICl system. | cmu.edu |

| FeCl₃·6H₂O / PPh₃ | Methyl Methacrylate (MMA) | Controlled polymerization via reverse ATRP without a conventional radical initiator. | itu.edu.tr |

| Pyridinylidenaminophosphine-based Lewis Pairs | Methyl Methacrylate (MMA) | Effective for producing polymers with ultrahigh molecular weight and narrow molecular weight distributions. | rsc.org |

Influence of Solvent Systems on Polymerization Outcomes

The solvent system employed during polymerization can have a profound impact on the reaction kinetics and the properties of the resulting polymer. capes.gov.brrsc.org For fluorinated methacrylates, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 2,2,3,3-tetrafluoropropanol (TFP) have been shown to be excellent solvents for Single Electron Transfer Living Radical Polymerization (SET-LRP). monash.edu These solvents can solubilize both the monomer and the resulting polymer and also mediate the disproportionation of the copper catalyst, which is crucial for the polymerization mechanism. monash.edu

The addition of small amounts of water to these fluorinated alcohol systems can significantly enhance the rate of polymerization. monash.edu This is attributed to a synergistic effect that promotes a faster disproportionation of the copper(I) bromide catalyst. monash.edu In other systems, such as the free radical polymerization of methyl methacrylate, the solvent can influence the stereochemistry (tacticity) of the polymer chain. ugent.be For example, the use of fluoroalcohols can lead to a higher syndiotactic content due to hydrogen bonding interactions. ugent.be Aromatic solvents can also affect the propagation rate constants in radical polymerization through the formation of electron donor-acceptor complexes. capes.gov.br

| Solvent System | Polymerization Method | Effect on Polymerization | Reference |

| Fluorinated Alcohols (TFE, TFP) | SET-LRP of methacrylates | Excellent solvents that solubilize reactants and mediate catalyst disproportionation. | monash.edu |

| Fluorinated Alcohols with Water | SET-LRP of methacrylates | Addition of water enhances the polymerization rate. | monash.edu |

| Fluoroalcohols (e.g., (CF₃)₃COH) | Free Radical Polymerization of MMA | Increases the syndiotacticity of the polymer. | ugent.be |

| Aromatic Solvents | Radical Polymerization of MMA | Affects propagation rate constants through complex formation. | capes.gov.br |

| Supercritical Carbon Dioxide (sc-CO₂) | Dispersion Polymerization | Acts as a sustainable solvent alternative. | acs.org |

Effects of Chain Transfer Agents on Polymer Microstructure

Chain transfer agents (CTAs) are crucial additives used to control the molecular weight of polymers during radical polymerization. researchgate.net They function by terminating a growing polymer chain and initiating a new one, thereby leading to the formation of lower molecular weight polymers. researchgate.net The effectiveness of a CTA depends on its chemical nature and concentration.

In the context of methacrylate polymerization, various CTAs have been studied. For instance, in the polymerization of methyl methacrylate, an increase in the concentration of CTAs like isopropyl alcohol, n-butyl mercaptan, and pentamethyldisilane (B12335347) leads to a decrease in the molecular weight of the resulting polymer. researchgate.net In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of CTA is critical for controlling the polymerization and influencing the architecture of the final polymer. The residual groups from the CTAs can impact the properties of the polymer, such as the density of a polymer shell on nanoparticles. nih.gov

The use of CTAs can also affect the gel content in crosslinking polymerizations. researchgate.net In some systems, increasing the CTA concentration can lead to a decrease in gel content, which in turn can influence the adhesive properties of the polymer. researchgate.net

| Chain Transfer Agent (CTA) | Polymer System | Effect on Polymer Microstructure | Reference |

| Isopropyl alcohol, n-butyl mercaptan, pentamethyldisilane | Poly(methyl methacrylate) | Increased concentration leads to decreased molecular weight. | researchgate.net |

| RAFT CTAs with varying alkyl chains | PEGylated polymers on nanoparticles | The chemical nature of the CTA modulates the compaction of the polymer shell. | nih.gov |

| n-Dodecanethiol | Self-crosslinkable acrylic pressure-sensitive adhesives | Used to control molecular weight and can influence gel content. | researchgate.net |

Copolymerization Behavior of Octafluoropentyl Methacrylate

The incorporation of octafluoropentyl methacrylate (OFPMA) into polymer chains through copolymerization is a key strategy for tailoring material properties, particularly for achieving low surface energy, hydrophobicity, and chemical resistance. polysciences.comspecialchem.com The copolymerization behavior of OFPMA with various comonomers dictates the final polymer architecture and, consequently, its performance in diverse applications.

Design and Synthesis of Octafluoropentyl Methacrylate Copolymers

The design and synthesis of OFPMA copolymers involve selecting appropriate comonomers and polymerization techniques to achieve desired properties. The inclusion of the bulky, electron-withdrawing octafluoropentyl group significantly influences polymerization kinetics and copolymer structure.

OFPMA can be copolymerized with conventional non-fluorinated methacrylates like methyl methacrylate (MMA) and hydroxyethyl (B10761427) methacrylate (HEMA) to balance properties such as mechanical strength, optical clarity, and surface characteristics. For instance, copolymers of OFPMA and dimethylaminoethyl methacrylate (DMAEMA) have been synthesized and utilized as effective stabilizers for the dispersion polymerization of MMA in carbon dioxide. acs.org This indicates the compatibility of the fluorinated and non-fluorinated methacrylate units within a copolymer structure.

The synthesis is typically achieved through free-radical polymerization, initiated by thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. researchgate.netresearchgate.net The properties of the resulting copolymers, such as the glass transition temperature (Tg), can be tuned by adjusting the comonomer feed ratio. In copolymers of MMA and HEMA, for example, the Tg has been shown to vary between 100°C and 119°C depending on the HEMA content. nih.gov While specific data for OFPMA-HEMA systems are not widely published, the hydroxyl groups of HEMA can be leveraged to introduce hydrophilicity or provide sites for subsequent cross-linking, enhancing the functionality of the fluorinated polymer. researchgate.netnih.gov

The general approach to synthesizing these copolymers involves dissolving the monomers (OFPMA and the non-fluorinated methacrylate) in a suitable solvent, adding an initiator, and heating the mixture under an inert atmosphere. researchgate.net The resulting copolymer's composition and microstructure are highly dependent on the relative reactivities of the monomers.

The copolymerization of OFPMA with styrene (B11656) is a method to create fluorinated copolymers with a combination of properties derived from both the fluorinated methacrylate and the aromatic vinyl monomer. Research has demonstrated the successful synthesis of poly(styrene-co-octafluoropentyl methacrylate) [p(styrene-co-OFPMA)] via dispersion polymerization in supercritical carbon dioxide (sc-CO₂). acs.orgresearchgate.net This technique is particularly noteworthy as it offers an environmentally benign alternative to traditional organic solvents. acs.org

In these syntheses, 2,2'-azobis(isobutyronitrile) (AIBN) is used as the initiator, and a fluorinated surfactant such as poly(heptadecafluorodecyl methacrylate) [P(HDFDMA)] is employed to stabilize the polymer particles in the sc-CO₂ medium. acs.orgresearchgate.net The chemical and physical properties of the resulting p(styrene-co-OFPMA) can be controlled by varying the styrene-to-OFPMA feed ratio and the initiator concentration. acs.orgresearchgate.net

Table 1: Synthesis Parameters for p(styrene-co-OFPMA) via Dispersion Polymerization in sc-CO₂

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Supercritical Carbon Dioxide (sc-CO₂) | acs.orgresearchgate.net |

| Pressure | 30 MPa | acs.orgresearchgate.net |

| Temperature | 343.2 K (70.05 °C) | acs.orgresearchgate.net |

| Initiator | 2,2'-azobis(isobutyronitrile) (AIBN) | acs.orgresearchgate.net |

| Surfactant | Poly(heptadecafluorodecyl methacrylate) [P(HDFDMA)] | acs.orgresearchgate.net |

| Styrene:OFPMA Ratios | 40:1, 30:1, 20:1 | acs.orgresearchgate.net |

This process yields fluorinated copolymers that combine the high thermal stability and chemical resistance of the fluorinated component with the processability and mechanical properties of polystyrene. acs.orgresearchgate.net

The arrangement of monomer units within the polymer chain—either in distinct blocks or in a random sequence—profoundly affects the material's macroscopic properties. Both block and random copolymer architectures incorporating OFPMA have been investigated.

Random Copolymers: Random copolymers are synthesized by allowing monomers to react simultaneously, with their incorporation into the growing chain being governed by their relative concentrations and reactivity ratios. The synthesis of p(styrene-co-OFPMA) in supercritical CO₂ results in a random copolymer architecture. acs.orgresearchgate.net Similarly, the controlled synthesis of statistically random copolymers of pentafluorostyrene (a fluorinated analog) and methyl methacrylate has been achieved using nitroxide-mediated polymerization (NMP). nih.gov This technique allows for the creation of copolymers with narrow molecular weight distributions and tunable surface properties based on the comonomer composition. nih.gov The free-radical copolymerization of MMA with 2-ethoxyethyl methacrylate has also been shown to produce random copolymers, as indicated by their reactivity ratios. researchgate.net

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. These materials can self-assemble into ordered nanostructures, a property of great interest for applications in nanotechnology and materials science. mdpi.comrsc.org While specific examples of OFPMA-based block copolymers are not extensively detailed in the cited literature, the synthesis methodologies are well-established for analogous systems like polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA). mdpi.com

Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are commonly used to synthesize well-defined block copolymers. rsc.org For example, a poly(methyl methacrylate) chain with an unsaturated end group can act as a macroinitiator for the polymerization of styrene to form a PMMA-b-PS block copolymer. uc.edu This "grafting from" approach could be adapted to create block copolymers containing OFPMA, allowing for the precise design of materials that combine the distinct properties of each block.

Determination and Analysis of Monomer Reactivity Ratios

The composition and sequence distribution of a copolymer are quantitatively described by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating chain ending in one monomer (e.g., M₁) adding another molecule of the same monomer (k₁₁) versus adding the other comonomer (k₁₂), and vice versa (r₁ = k₁₁/k₁₂, r₂ = k₂₂/k₂₁). tue.nl The values of r₁ and r₂ determine whether the resulting copolymer will be alternating (r₁≈r₂≈0), random (r₁r₂≈1), or blocky (r₁>1 and r₂>1). tue.nl

For context, the reactivity ratios for closely related and widely studied systems have been reported and can serve as a reference.

Table 2: Monomer Reactivity Ratios for Selected Styrene and Methacrylate Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Method | Reference |

|---|---|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | 70 °C, Benzene | Kelen-Tüdos | researchgate.net |

| Styrene | Methyl Methacrylate | 0.517 | 0.420 | 15.2 °C, Bulk | PLP-MALDI-ToF-MS | epa.gov |

| Styrene | 2-Hydroxyethyl Acrylate | 0.28 | 0.43 | 125 °C, TEMPO-mediated | Kelen-Tüdos | wikipedia.org |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.84 | 0.78 | 1,4-Dioxane | Fineman-Ross/Kelen-Tüdos | researchgate.net |

The product of the reactivity ratios (r₁r₂) for the styrene/MMA and MMA/2-ethoxyethyl methacrylate systems are less than 1, indicating a tendency toward random copolymerization with some inclination for alternation. researchgate.nettue.nl It is anticipated that the copolymerization of OFPMA with these monomers would also yield random copolymers, a hypothesis supported by the successful synthesis of p(styrene-co-OFPMA). acs.orgresearchgate.net

Strategies for Cross-linking in Octafluoropentyl Methacrylate-Based Polymer Systems

Cross-linking transforms thermoplastic polymers into thermosets, creating a three-dimensional network that enhances mechanical properties, thermal stability, and chemical resistance. For OFPMA-based systems, cross-linking is crucial for creating durable and robust materials for applications like coatings and high-performance films.

Several strategies can be employed to cross-link OFPMA-based polymers:

Incorporation of Cross-linkable Comonomers: A common approach is to copolymerize OFPMA with a monomer containing a reactive functional group that can participate in a subsequent cross-linking reaction.

Hydroxy-functional Monomers: Copolymerizing OFPMA with monomers like hydroxyethyl methacrylate (HEMA) introduces hydroxyl groups into the polymer backbone. These groups can then be cross-linked through reactions with diisocyanates to form urethane (B1682113) linkages or with other complementary chemistries. unt.edu

Epoxy-functional Monomers: Monomers such as glycidyl (B131873) methacrylate (GMA) can be included in the copolymer. The epoxy rings can undergo ring-opening reactions with amines, anhydrides, or the hydroxyl groups on a substrate to form a cross-linked network.

Melamine-based Cross-linkers: Multifunctional cross-linkers like N,N',N''-trisacryloyl melamine or N,N',N''-trismethacryloylmelanine can be copolymerized with OFPMA and other acrylates to form highly cross-linked, porous networks. scilit.com The density of the cross-linking can be controlled by the concentration and type of cross-linker used. scilit.com

Radiation-Induced Cross-linking: High-energy radiation, such as electron beams or gamma rays, can be used to induce cross-linking in polymer chains. This method avoids the need for chemical cross-linking agents and can be performed on the finished product.

Self-Cross-linking Mechanisms: Innovative strategies are emerging that enable cross-linking without traditional cross-linking agents. For some acrylate polymers, hydrogen atom transfer (HAT) between polymer side chains can be activated during polymerization, leading to the formation of a cross-linked network. While not yet demonstrated specifically for OFPMA, this approach could offer new routes for creating robust fluorinated polymer networks.

The choice of cross-linking strategy depends on the specific application requirements, including the desired mechanical properties, processing conditions, and environmental considerations. For coatings, creating covalent bonds between the polymer and the substrate is often essential for durability. acs.org

Advanced Polymeric Materials Development Incorporating Octafluoropentyl Methacrylate

Research on Surface Modification and Functionalization using Octafluoropentyl Methacrylate (B99206)

Octafluoropentyl methacrylate (OFPMA) is a fluorinated acrylic monomer that has garnered significant attention in the field of materials science for its ability to impart unique properties to polymer surfaces. Its incorporation into various materials through surface modification and functionalization techniques has led to the development of advanced materials with tailored surface characteristics.

Ultraviolet (UV)-Induced Surface Grafting Methodologies

UV-induced surface grafting is a versatile and effective method for covalently attaching polymer chains to a substrate material. researchgate.net This technique utilizes ultraviolet irradiation to initiate polymerization of monomers directly from the surface, resulting in a durable and stable modification. researchgate.net

In the context of OFPMA, UV-induced grafting has been successfully employed to modify the surface of materials like polyether ether ketone (PEEK). marquette.edumarquette.edu The process typically involves exposing the substrate, in the presence of OFPMA monomer, to a UV light source. marquette.edu The UV energy creates reactive sites on the PEEK surface, which then initiate the polymerization of OFPMA, forming a grafted layer. marquette.edu This method is considered advantageous due to its mild reaction conditions and ability to achieve a high concentration of grafted polymer chains. marquette.edu

Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have confirmed the successful grafting of OFPMA onto PEEK surfaces by detecting the presence of new signals corresponding to the fluoroacrylate group. marquette.edumarquette.edu This surface modification has been shown to significantly alter the surface properties of the substrate, leading to enhanced performance in various applications. marquette.edu

Plasma Spray Techniques for Surface Coating and Adhesion

Plasma spray is a thermal spray coating process that uses a high-temperature plasma jet to melt and propel coating materials onto a substrate. griekspoorthermalcoatings.comtaconic-ipd.com This technique is capable of depositing a wide range of materials, including polymers, to create high-quality, dense coatings with excellent adhesion. griekspoorthermalcoatings.comwindows.net While direct research on plasma spraying of OFPMA is not extensively detailed in the provided results, the principles of plasma spray technology are relevant for creating functional coatings.

The process involves injecting a powder form of the coating material into a plasma jet, where it melts and is accelerated towards the substrate. griekspoorthermalcoatings.com Upon impact, the molten droplets flatten, cool, and solidify to form a cohesive coating. griekspoorthermalcoatings.com The high temperatures and particle velocities involved in plasma spraying ensure a strong bond between the coating and the substrate. griekspoorthermalcoatings.com This technique offers the flexibility to create coatings with controlled thickness and porosity. windows.net

For polymeric materials, plasma spraying can be used to apply functional coatings that enhance surface properties such as wear resistance, corrosion resistance, and biocompatibility. taconic-ipd.com The versatility of plasma spraying allows for the deposition of a wide array of materials, making it a suitable candidate for applying OFPMA-based coatings to various substrates. plasmapros.com

Modulation of Surface Wettability and Surface Energy

A key outcome of incorporating OFPMA into polymer surfaces is the significant modulation of surface wettability and surface energy. marquette.edunorthumbria.ac.uk The presence of highly electronegative fluorine atoms in the OFPMA structure leads to a reduction in surface energy, which in turn results in a more hydrophobic or water-repellent surface. northumbria.ac.ukmdpi.com

The change in wettability is quantified by measuring the static water contact angle. For instance, UV-induced grafting of OFPMA onto PEEK surfaces has been shown to increase the water contact angle, indicating a transition to a more hydrophobic state. marquette.edu Similarly, the incorporation of OFPMA into waterborne acrylic resins led to an increase in the water contact angle of the resulting coating film from 80.7° to 90.7°. northumbria.ac.ukresearchgate.net This increase in contact angle is directly related to the decrease in the surface energy of the coating. northumbria.ac.uk

The ability to control surface wettability is crucial for a wide range of applications. For example, hydrophobic surfaces are desirable for anti-fouling and self-cleaning applications. nih.gov Research has shown that OFPMA-modified surfaces exhibit reduced protein adsorption, a key factor in preventing biofouling. marquette.edu

Table 1: Impact of OFPMA on Surface Wettability

| Base Material | Modification Method | OFPMA Content | Initial Water Contact Angle (°) | Final Water Contact Angle (°) |

| Polyether Ether Ketone (PEEK) | UV-induced Grafting | Not specified | Not specified | Increased hydrophobicity |

| Waterborne Acrylic Resin | Emulsion Polymerization | Not specified | 80.7 | 90.7 |

Innovations in Coatings and Adhesives Research utilizing Octafluoropentyl Methacrylate Polymers

The unique properties of OFPMA have driven significant innovations in the field of coatings and adhesives. Its incorporation into polymer formulations has led to the development of materials with enhanced performance characteristics.

Development of Waterborne Acrylic Resins with Enhanced Water Resistance

Waterborne acrylic resins are widely used in coatings due to their low volatile organic compound (VOC) content. acs.orgmatec-conferences.org However, their performance can be limited by their inherent water sensitivity. matec-conferences.org The incorporation of OFPMA into waterborne acrylic resins through emulsion polymerization has been shown to be an effective strategy to significantly improve their water resistance. northumbria.ac.ukresearchgate.net

The addition of OFPMA during the synthesis of the acrylic resin results in a latex film with reduced water absorption. northumbria.ac.ukresearchgate.net For example, one study reported a decrease in the water absorption ratio to 3.2 wt% with the addition of OFPMA. northumbria.ac.ukresearchgate.net This enhancement in water resistance is attributed to the hydrophobic nature of the fluorinated segments of OFPMA, which tend to migrate to the surface of the coating, creating a barrier to water penetration. northumbria.ac.uk

This improved water resistance is critical for the durability and longevity of coatings, particularly in applications where they are exposed to moisture and humidity. mdpi.com The use of a core-shell structure in the emulsion polymerization process can also help to reduce the amount of the more expensive fluorine-containing monomer required, making the technology more economically viable. northumbria.ac.ukresearchgate.net

Studies on Improved Mechanical Performance of Fluorinated Coatings

Beyond surface properties, the incorporation of OFPMA can also lead to improvements in the mechanical performance of fluorinated coatings. northumbria.ac.ukresearchgate.net Research on waterborne acrylic resins modified with OFPMA has demonstrated an enhancement in the tensile strength of the resulting polymer films. northumbria.ac.ukresearchgate.net

Furthermore, thermogravimetric analysis (TGA) has shown that the addition of OFPMA can increase the initial decomposition temperature of the polymer, indicating improved thermal stability. northumbria.ac.ukresearchgate.net This enhanced thermal and mechanical performance, combined with the excellent surface properties imparted by OFPMA, makes these fluorinated coatings suitable for a wide range of demanding applications. researchgate.net

Anti-Corrosion Mechanisms and Performance Evaluation in Fluorinated Polymer Coatings

The incorporation of octafluoropentyl methacrylate (OFPMA) into polymer coatings significantly enhances their anti-corrosion properties primarily through the introduction of a highly hydrophobic, low-energy surface. Fluorinated polymers are noted for their chemical inertness and the ability of fluorine atoms to form a stable shield around the polymer's carbon chain. northumbria.ac.ukresearchgate.net This structure minimizes interaction with corrosive agents.

The primary anti-corrosion mechanism of OFPMA-containing coatings is superior barrier protection. The fluorinated side chains of OFPMA orient at the coating-air interface, creating a dense, non-polar surface that repels water and other corrosive electrolytes. northumbria.ac.uk Research on core-shell acrylic emulsions modified with OFPMA demonstrates this effect. The addition of OFPMA leads to a marked improvement in the water resistance of the coating film and a decrease in its water absorption capacity. northumbria.ac.uk This is because the fluorine atoms, with their extremely low covalent radius and high electronegativity, effectively shield the polymer backbone from attack. northumbria.ac.uk

Performance evaluations have quantitatively confirmed these benefits. In one study, the inclusion of OFPMA into an acrylic resin increased the surface contact angle from 80.7° to 90.7°, indicating a significant increase in hydrophobicity. northumbria.ac.uk This modification directly translates to enhanced durability in corrosive environments. The water resistance of the coating at room temperature improved to over 360 hours, a substantial increase that showcases the efficacy of OFPMA in creating robust protective barriers. northumbria.ac.uk Furthermore, these coatings can prevent rusting by forming self-assembled monolayers on metal substrates when activated by moisture that penetrates the coating. mdpi.com

Table 1: Performance of OFPMA-Modified Acrylic Coatings

| Performance Metric | Unmodified Acrylic Resin | OFPMA-Modified Resin | Source |

| Surface Contact Angle | 80.7° | 90.7° | northumbria.ac.uk |

| Water Absorption Ratio | Higher | 3.2 wt% | northumbria.ac.uk |

| Water Resistance (Room Temp) | Lower | > 360 hours | northumbria.ac.uk |

| Water Resistance (30 °C) | Lower | 75 hours | northumbria.ac.uk |

| Initial Decomposition Temp | 355 °C | 370 °C | northumbria.ac.uk |

Research in Advanced Optical Materials Based on Octafluoropentyl Methacrylate

Octafluoropentyl methacrylate is a critical monomer in the development of advanced optical materials, particularly for applications in optical waveguides and components requiring precise refractive index control. Its highly fluorinated structure imparts a low refractive index, a desirable characteristic for creating the necessary index contrast in light-guiding structures. fraunhofer.de

Polymeric optical waveguides are essential components in optical interconnects and integrated photonics. Their fabrication often involves techniques like direct UV photolithography, reactive ion etching (RIE), or laser structuring. fraunhofer.deresearchgate.netnih.gov In these processes, a core material with a higher refractive index is surrounded by a cladding material with a lower refractive index to achieve total internal reflection and guide light.

Fluorinated polymers derived from monomers such as OFPMA are ideal candidates for either the core or, more commonly, the cladding material. fraunhofer.deresearchgate.net By incorporating OFPMA, the refractive index of the polymer can be significantly lowered compared to standard polymers like poly(methyl methacrylate) (PMMA). fraunhofer.deelsevierpure.com This allows for the creation of high-contrast waveguides or waveguides compatible with other low-index materials. Fabrication can involve spin-coating a solution of an OFPMA-containing copolymer onto a substrate to form a cladding layer, followed by the deposition and patterning of the core material. nih.gov Characterization of these waveguides focuses on measuring key performance parameters such as propagation loss (measured in dB/cm), which is expected to be low for fluorinated polymers in telecommunication wavelengths, and the precise refractive index. fraunhofer.deresearchgate.net

Graded-index (GRIN) polymer optical fibers (POFs) are advanced optical media that minimize modal dispersion, thereby enabling high-bandwidth data transmission. nih.govmdpi.com A GRIN profile is characterized by a refractive index that is highest at the center of the core and gradually decreases towards the cladding. mdpi.com This profile is achieved by precisely controlling the spatial distribution of materials with different refractive indices.

Monomer intermixing is a key strategy for engineering this gradient. Techniques such as interfacial-gel copolymerization and co-extrusion are employed to create a preform rod with the desired index profile, which is then drawn into a fiber. nih.govresearchgate.net In this context, OFPMA serves as the low-refractive-index monomer. It is copolymerized with a high-refractive-index monomer, such as methyl methacrylate (MMA) or vinyl phenylacetate. nih.gov During the fabrication process, a diffusion mechanism, often modeled by Fick's laws, allows the monomers to intermix, creating a smooth gradient in composition and, consequently, a parabolic refractive index profile. researchgate.net The shape of this profile can be controlled by optimizing process parameters like temperature, diffusion time, and the initial concentrations of the monomers. researchgate.net

The ability to precisely modulate the refractive index is crucial for designing a wide range of passive optical components. Copolymerization of octafluoropentyl methacrylate with non-fluorinated or less-fluorinated (meth)acrylate monomers provides a direct and effective method for this modulation. fraunhofer.de The refractive index of the resulting copolymer is a function of the mole ratio of its constituent monomers.

By adjusting the formulation of the monomer mixture, the fluorine content of the final polymer can be finely tuned. fraunhofer.de Since the presence of fluorine systematically lowers the refractive index, this allows for the creation of a wide array of copolymers with tailored refractive indices. This "tunability" is essential for applications that require specific index matching or a precise index difference between core and cladding layers in optical waveguides. fraunhofer.deresearchgate.net For example, a series of copolymers with varying OFPMA content can be synthesized to produce a corresponding series of materials with a graduated range of refractive indices, suitable for fabricating complex photonic structures.

Contributions to Next-Generation Biomaterials Research with Octafluoropentyl Methacrylate

In the field of biomaterials, surface properties play a paramount role in determining biocompatibility and device performance. The accumulation of biological material, known as biofouling, and the formation of bacterial biofilms are significant challenges for medical implants and devices. Polymers incorporating OFPMA are being investigated to create surfaces that actively resist these phenomena.

The primary mechanism by which OFPMA-modified surfaces resist biofouling is by creating a low-energy, hydrophobic interface that discourages the initial attachment of proteins and microorganisms, which is the first step in biofilm formation. nih.govnih.gov Surfaces with perfluoroalkyl chains, like those provided by OFPMA, have been shown to effectively reduce the adsorption of proteins such as fibrinogen. nih.gov

Copolymers containing OFPMA can be synthesized to function as additives in coatings or as the primary structural material for a device surface. northumbria.ac.ukmdpi.com These materials exhibit enhanced hydrophobicity, which is a key factor in preventing the settlement of marine and biological foulants. nih.govnih.gov For instance, the modification of acrylic resins with OFPMA has been shown to increase the surface's water contact angle, a direct measure of its hydrophobicity. northumbria.ac.uk This change in surface wettability creates an "easy-release" or "anti-fouling" characteristic. nih.gov While some strategies rely on the release of biocides, the use of inherently anti-fouling polymers based on fluorinated monomers like OFPMA offers a non-toxic alternative, which is highly desirable for biomedical applications. nih.govwipo.int

Mechanisms of Protein Adsorption Reduction on Octafluoropentyl Methacrylate-Modified Surfaces

The modification of material surfaces with octafluoropentyl methacrylate (OFPMA) has been shown to reduce the adsorption of proteins, a critical factor in the biocompatibility and performance of biomedical devices. nih.govnih.gov The primary mechanism behind this protein repellency is attributed to the unique properties of the fluorinated surface. nih.govcaltech.edu

One key factor is the creation of a tightly bound hydration layer on the OFPMA-modified surface. pnas.orgnih.gov This layer of water molecules acts as a physical and energetic barrier, which proteins must overcome to adsorb onto the material. nih.gov The highly electronegative fluorine atoms in OFPMA influence the surrounding water molecules, creating a more structured and stable hydration layer compared to non-fluorinated surfaces. caltech.edupnas.orgnih.gov This "super-hydration" ability is a key feature of some anti-fouling polymers. researchgate.net

Furthermore, the low surface energy of OFPMA-modified surfaces contributes to their protein resistance. polysciences.com Hydrophobic surfaces can sometimes promote protein adsorption, but the specific nature of the fluorinated surface of OFPMA appears to minimize the hydrophobic interactions that can lead to protein adhesion and subsequent unfolding. nih.govresearchgate.net The mobility of the polymer chains at the surface may also play a role, effectively "wagging off" approaching protein molecules. researchgate.net

The reduction of protein adsorption is a crucial first step in preventing a cascade of undesirable biological responses, such as bacterial adhesion and biofilm formation, which are initiated by the initial protein layer. nih.gov

Research on Dental and Orthodontic Adhesives with Enhanced Biofilm Resistance

In the field of dentistry and orthodontics, the accumulation of bacterial biofilms on adhesive materials is a significant concern, often leading to secondary caries and white spot lesions. nih.gov Research has focused on incorporating antimicrobial and anti-biofilm agents into dental adhesives to combat this issue. nih.govresearchgate.net

Octafluoropentyl methacrylate (OFPMA) has been investigated as a promising additive to dental adhesives due to its protein-repellent properties, which in turn can reduce biofilm formation. nih.gov The principle is that by preventing the initial adsorption of salivary glycoproteins, the subsequent attachment of bacteria is hindered. nih.govresearchgate.net

A study by Ajmal et al. explored the use of an experimental nanohybrid adhesive containing OFPMA for bonding orthodontic brackets. nih.gov The research aimed to determine if the addition of OFPMA would compromise the shear bond strength (SBS) of the adhesive, a critical property for clinical success. The study compared the SBS of the OFPMA-containing adhesive (ENH-OFPMA) with a conventional orthodontic adhesive (Transbond XT).

The results indicated that the inclusion of OFPMA did not negatively impact the shear bond strength of the adhesive. nih.gov The mean SBS values for the ENH-OFPMA and Transbond XT groups were found to be statistically non-significant. nih.gov This suggests that OFPMA can be incorporated into dental adhesives to potentially enhance their biofilm resistance without sacrificing essential mechanical properties. nih.gov

Table 1: Shear Bond Strength (SBS) of Orthodontic Adhesives

| Adhesive Group | Mean SBS (MPa) | Standard Deviation (MPa) |

|---|---|---|

| ENH-OFPMA | 8.13 | 3.36 |

| Transbond XT | 8.10 | 3.85 |

Data sourced from a study by Ajmal et al. nih.gov

Further research is needed to evaluate the long-term anti-biofilm efficacy and safety of OFPMA-containing dental adhesives in a clinical setting. nih.gov

Explorations in Energy Storage Systems: Polymeric Electrolytes

Synthesis and Evaluation of Lithium-Conducting Copolymers containing Poly(Octafluoropentyl Methacrylate) Blocks

The development of safer, high-performance, all-solid-state lithium batteries is a major focus in energy storage research. nih.gov A key component of these batteries is the solid polymer electrolyte (SPE), which must exhibit good ionic conductivity, mechanical strength, and electrochemical stability. nih.govacs.org Block copolymers are promising candidates for SPEs as they can be designed to have separate domains that provide different functions. nih.govoaepublish.com

One approach involves the synthesis of block copolymers containing a non-ionic, mechanically robust block and an ion-conducting block. acs.orglist.lu In this context, poly(octafluoropentyl methacrylate) (POFPMA) has been utilized as a non-ionic block to enhance the mechanical properties of the polymer electrolyte. list.lu

A study by Ponkratov et al. describes the synthesis of a novel block copolymer for use as a polymeric electrolyte. list.lu This copolymer consists of a non-ionic POFPMA block and an ionic block that is a random copolymer of lithium 1-[3-(methacryloxy)-propylsulfonyl]-1-(trifluoromethanesulfonyl)imide and poly(ethylene glycol) methacrylate. list.lu The POFPMA block is intended to improve the mechanical performance of the electrolyte. list.lu

The evaluation of these copolymers involves assessing their ionic conductivity, thermal stability, and mechanical properties to determine their suitability for use in solid-state batteries. acs.orgresearchgate.net

Tuning of Ionic Conductivity through Copolymer Structure and Composition

The ionic conductivity of block copolymer electrolytes can be precisely controlled by modifying the copolymer's structure and composition. list.lu This "tuning" capability is crucial for optimizing the performance of solid-state batteries. nih.gov

In the research conducted by Ponkratov and colleagues, they demonstrated the ability to adjust the ionic conductivity of their POFPMA-containing block copolymers over a wide range. list.lu By varying the ratio of the molecular weights of the neutral (POFPMA) and ionic blocks, as well as the concentration of the lithium-containing monomer units within the ionic block, they could control the ionic conductivity. list.lu

Specifically, they achieved ionic conductivity values ranging from 1 × 10⁻¹⁰ to 1 × 10⁻⁷ S cm⁻¹ at 25°C. list.lu This ability to fine-tune the conductivity is essential for balancing the need for high ion transport with other critical properties like mechanical strength and electrochemical stability. squarespace.com The structure of the block copolymer, including the formation of microphase-separated domains, creates conductive pathways for lithium ions, and the size and connectivity of these domains are influenced by the block lengths and composition. squarespace.com

Table 2: Ionic Conductivity of Poly(Octafluoropentyl Methacrylate) Containing Copolymers

| Property | Value |

|---|---|

| Ionic Conductivity Range (25°C) | 1 × 10⁻¹⁰ to 1 × 10⁻⁷ S cm⁻¹ |

Data from a study by Ponkratov et al. list.lu

This research highlights the potential of using OFPMA as a component in block copolymers to create solid polymer electrolytes with tailored properties for next-generation energy storage devices.

Advancements in Separation Technologies

Research into Membrane Preparation for Water Treatment Applications

Fluoropolymers are widely used in membrane-based separation technologies, such as membrane distillation, due to their inherent hydrophobicity and chemical resistance. acs.orgnih.gov These properties are essential for applications like water desalination, where the membrane must act as a barrier to liquid water while allowing water vapor to pass through. acs.org

While specific research on membranes prepared solely from octafluoropentyl methacrylate for water treatment is not extensively detailed in the provided context, the principles of using fluoropolymers in this field are well-established. nih.gov The hydrophobicity of fluoropolymer membranes prevents the wetting of the membrane pores, which would otherwise lead to the contamination of the permeate and a decrease in separation efficiency. nih.gov

Research in this area often focuses on synthesizing and fabricating membranes with optimized properties. acs.org For example, studies on copolymers like poly(vinylidene fluoride-co-hexafluoropropylene) have shown that the ratio of different fluorinated monomers can be adjusted to maximize hydrophobicity and enhance long-term stability in membrane distillation processes. acs.org It is plausible that OFPMA could be incorporated into copolymers for membrane applications to leverage its strong hydrophobic nature. polysciences.com

The preparation of such membranes often involves techniques like electrospinning to create porous structures with controlled pore sizes. acs.org The performance of these membranes is then evaluated based on their hydrophobicity, pore structure, and their effectiveness in separation processes. acs.orgnih.gov

Phase Behavior and Solution Thermodynamics of Octafluoropentyl Methacrylate Systems

High-Pressure Phase Equilibria in Supercritical Fluids

The unique properties of supercritical fluids, such as their tunable density and enhanced mass transfer characteristics, make them attractive solvents for polymerization and material processing. Understanding the phase behavior of monomers like OFPMA in these environments is essential for process design and control.

Characterization of Binary and Ternary Systems with Supercritical Carbon Dioxide and Other Solvents

The phase behavior of binary systems of OFPMA and supercritical carbon dioxide (sc-CO₂) has been a primary focus of research. Studies have shown that the solubility of OFPMA in sc-CO₂ increases with increasing temperature at a constant pressure. acs.org This behavior is critical for processes like dispersion polymerization, where sc-CO₂ is used as the reaction medium. nih.gov

In addition to binary systems, the introduction of a third component, or cosolvent, can significantly alter the phase behavior. For instance, the addition of chlorodifluoromethane (B1668795) (CHClF₂) to a P(MMA-co-OFPMA)/CO₂ system can induce a transition from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) behavior. researchgate.net Similarly, the use of cosolvents like toluene (B28343) has been shown to enhance the solubility of fluorinated polymers in sc-CO₂, effectively lowering the required operating pressures for dissolution. mdpi.com

The investigation of ternary systems also extends to copolymer systems. For example, the phase behavior of poly(styrene-co-OFPMA) in sc-CO₂ has been studied, revealing how varying the monomer ratios and initiator amounts affects the resulting copolymer's properties and phase behavior. nih.govacs.org These studies often involve measuring cloud-point curves, which define the pressure-temperature conditions at which a single-phase solution becomes turbid, indicating phase separation.

Analysis of Cloud-Point Behavior and Critical Solution Temperatures (UCST/LCST)

The cloud-point behavior of OFPMA and its copolymers in supercritical fluids is a key indicator of their solubility and phase transitions. This behavior is often characterized by the presence of an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST). acs.org In a system with UCST behavior, phase separation occurs upon cooling, while in a system with LCST behavior, phase separation occurs upon heating. acs.org

For binary systems of poly(styrene-co-OFPMA) with various supercritical solvents, distinct behaviors have been observed. For instance, with supercritical dimethyl ether (sc-CH₃OCH₃), an LCST-type curve with a positive slope is seen. nih.gov In contrast, with supercritical propylene (B89431) (sc-C₃H₆), supercritical butene (sc-C₄H₈), and supercritical chlorodifluoromethane (sc-CHClF₂), UCST behavior with a negative slope is exhibited. nih.gov

The addition of a cosolvent can dramatically influence this behavior. In the case of poly(methyl methacrylate-co-OFPMA) systems, increasing the concentration of CHClF₂ as a cosolvent in a CH₂F₂ solvent system can cause a switch from UCST to LCST behavior. researchgate.net This transition highlights the tunability of the solvent power and phase behavior through the manipulation of the solvent composition.

Pressure-Composition Isotherms and Fluid-Phase Behavior Studies

Pressure-composition (P-x) isotherms are fundamental for understanding the fluid-phase behavior of OFPMA systems. Experimental data for the binary system of OFPMA and carbon dioxide have been obtained over a range of temperatures (313.2 K to 393.2 K) and pressures up to 17.86 MPa. acs.org These isotherms reveal that the solubility of OFPMA in CO₂ increases as the temperature rises at a constant pressure. acs.org Importantly, under these conditions, no liquid-liquid-vapor equilibria were observed for the CO₂ + OFPMA system. acs.org

The study of pressure-composition isotherms provides crucial data for developing and validating thermodynamic models that can predict the phase behavior of these systems under various conditions.

Modeling and Prediction of Phase Behavior

Accurate thermodynamic models are indispensable for the design and optimization of processes involving OFPMA in supercritical fluids. These models help in predicting phase equilibria and reducing the need for extensive experimental measurements.

Application of Equations of State (e.g., Peng-Robinson) and Mixing Rules

The Peng-Robinson equation of state (PR-EOS) is a widely used cubic equation of state for modeling the phase behavior of fluid mixtures. acs.orgju.edu.joresearchgate.net To accurately represent the behavior of mixtures, the PR-EOS is combined with mixing rules, which describe how the equation of state parameters for the pure components are combined. ju.edu.jo

For the CO₂ + OFPMA system, the PR-EOS has been successfully used to correlate experimental pressure-composition data. acs.org This is typically done using a van der Waals one-fluid mixing rule, which often includes two adjustable binary interaction parameters to improve the accuracy of the correlation. acs.org These parameters are determined by fitting the model to experimental data. The choice of mixing rule and the values of the interaction parameters are critical for the predictive capability of the equation of state. ju.edu.jo

Computational Estimation of Critical Constants for Fluorinated Monomers and Polymers

A significant challenge in modeling the phase behavior of fluorinated compounds like OFPMA is the lack of experimentally determined critical constants (critical temperature, critical pressure, and critical volume). To overcome this, group contribution methods are employed to estimate these properties. acs.org Methods such as the Joback, modified Joback, and Constantinou-Gani methods have been used to determine the critical constants for OFPMA. acs.org

The acentric factor, another important parameter in many equations of state, can be determined using methods like the Ambrose and Walton method. acs.org These estimated parameters are then used in the equation of state to model the phase behavior. acs.org The comparison of results obtained using different estimation methods helps in assessing the reliability of the predicted phase equilibria. acs.org Furthermore, quantum chemistry calculations, such as those using density functional theory (DFT), can provide valuable insights into the polymerization kinetics of fluorinated monomers. nih.gov

Micellization Kinetics and Morphology in Block Copolymer Solutions

The self-assembly of amphiphilic block copolymers into micelles is a dynamic process governed by a delicate interplay of thermodynamic and kinetic factors. In the case of block copolymers incorporating the hydrophobic and lipophobic octafluoropentyl methacrylate (B99206) (OFPMA) block, the resulting micellar structures exhibit unique characteristics.

The kinetics of micelle formation for block copolymers is a complex process that can be significantly slower than for small molecule surfactants, making it amenable to experimental study. The process is often described by a stepwise aggregation mechanism, akin to nucleation and growth, where unimers (single polymer chains) associate to form small aggregates that then grow into mature micelles. The rate-determining step is often the expulsion of a single chain from an existing micelle.

For block copolymers containing a fluorinated block like poly(2-perfluorooctylethyl methacrylate) (PFMA), a close structural relative of POFPMA, the self-assembly behavior provides valuable insights. In a study by Matsumoto et al. on poly(methyl methacrylate)-block-poly(2-perfluorooctylethyl methacrylate) (PMMA-b-PFMA), the aggregation behavior was found to be highly dependent on the solvent, a principle that directly applies to OFPMA systems.

In acetonitrile (B52724), a selective solvent for the PMMA block, the PMMA-b-PFMA copolymers formed large, well-defined spherical micelles. In contrast, in chloroform (B151607), which is a better solvent for the PFMA block, smaller "crew-cut" aggregates were observed. This demonstrates the critical role of solvent selectivity in dictating the final micellar morphology.

The morphology of these micelles is typically spherical, consisting of a core of the insoluble block surrounded by a corona of the soluble block. For a block copolymer of PMMA and a fluorinated methacrylate like OFPMA in a solvent selective for PMMA, the OFPMA blocks would form the core, and the PMMA blocks would form the corona.

The size and aggregation number of these micelles are influenced by several factors, including the block lengths, the polymer concentration, and the solvent quality. Research on PMMA-b-PFMA has shown that in acetonitrile, the micelles had a radius of approximately 306 Å and were composed of about 410 polymer chains. The core, formed by the PFMA block, had a radius of about 152 Å, while the PMMA corona had a thickness of 154 Å. jpn.org

These findings are summarized in the interactive data table below, providing a quantitative look at the micellar characteristics of a representative fluorinated methacrylate block copolymer system.

| Solvent | Aggregation Number (Nagg) | Micelle Radius (Å) | Core Radius (Å) | Corona Thickness (Å) |

| Acetonitrile | 410 | 306 | 152 | 154 |

| Chloroform | 26 | - | - | - |

Table 1. Micellar Characteristics of PMMA-b-PFMA in Different Solvents. jpn.org (Note: Data for chloroform aggregates were characterized as "crew-cut" and detailed dimensional analysis was not provided in the same manner as for the acetonitrile system.)

The study of such systems reveals that the strong incompatibility between the fluorinated block and many common solvents is a powerful driving force for micellization, leading to the formation of well-defined core-shell structures. The kinetics of this process, while not explicitly detailed for OFPMA in the available literature, would be expected to follow the general principles of block copolymer micellization, with the rate being influenced by the energy barrier to unimer exchange between micelles.

Further investigations using techniques such as time-resolved small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) would be invaluable in elucidating the precise kinetics of micelle formation and any transient morphologies that may exist for block copolymers containing octafluoropentyl methacrylate.

Advanced Characterization Methodologies for Octafluoropentyl Methacrylate Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity, molecular structure, and surface composition of OFPMA polymers. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide complementary information essential for a complete structural profile.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

FTIR spectroscopy is a powerful and accessible technique for identifying the functional groups present in a polymer, confirming successful polymerization, and detecting structural changes. The FTIR spectrum of poly(octafluoropentyl methacrylate) is distinguished by characteristic absorption bands corresponding to its methacrylate (B99206) backbone and its unique fluorinated side chain.

The polymerization of OFPMA can be monitored by the disappearance of the carbon-carbon double bond (C=C) stretching vibration, typically found around 1636 cm⁻¹ in the monomer spectrum. nih.gov The resulting polymer spectrum is dominated by strong absorptions from the carbonyl group of the ester and the numerous carbon-fluorine bonds.

Key Research Findings:

The most prominent peak in the POFPMA spectrum is the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1740 cm⁻¹. This peak's position can be slightly influenced by the electronegativity of the adjacent fluorinated groups.

A series of intense and complex absorption bands between 1000 cm⁻¹ and 1300 cm⁻¹ are characteristic of the C-F stretching vibrations within the octafluoropentyl group. researchgate.net These strong signals are a definitive indicator of the fluorinated side chain's presence.

The C-O-C stretching vibrations of the ester group are also visible in the spectrum, typically as two distinct bands. nih.govspectroscopyonline.com For methacrylate polymers, these are often found around 1150 cm⁻¹ and 1240 cm⁻¹. nih.gov

Stretching and bending vibrations associated with the C-H bonds in the polymer backbone and the α-methyl group appear in their expected regions, such as 2850-3000 cm⁻¹ for C-H stretching and around 1388 cm⁻¹ and 1450 cm⁻¹ for methyl group vibrations. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Poly(octafluoropentyl methacrylate) This table is a representation based on data from analogous methacrylate and fluorinated polymers.

| Wavenumber (cm⁻¹) | Bond Vibration | Type of Vibration | Intensity |

|---|---|---|---|

| 2950 - 3000 | C-H (α-methyl, backbone) | Stretching | Medium-Weak |

| 1730 - 1740 | C=O (ester) | Stretching | Strong |

| 1450 - 1490 | C-H (methyl, methylene) | Bending | Medium |

| 1388 | C-H (α-methyl) | Bending | Medium |

| 1100 - 1300 | C-F | Stretching | Very Strong, Complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, Solid-State NMR) for Molecular Structure and End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure, connectivity, and local environment of atoms within the polymer. Both liquid-state (¹H-NMR) and solid-state NMR techniques are employed for comprehensive analysis.

¹H-NMR Spectroscopy is used to confirm the structure of the polymer by identifying the various proton environments. The spectrum of POFPMA shows characteristic signals for the protons in the methacrylate backbone and the methylene (B1212753) protons adjacent to the ester oxygen and the fluorinated chain. A key indicator of the octafluoropentyl group is the triplet of triplets (tt) observed for the single proton at the ω-end of the side chain (-CF₂H), which is split by adjacent fluorine atoms.

End-Group Analysis using ¹H-NMR is a common method to determine the number-average molecular weight (Mn) of polymers. scispace.comemich.edu By comparing the integrated signal intensity of protons from the repeating monomer unit to the intensity of protons from a known initiator or terminator fragment (the end-group), the degree of polymerization can be calculated. scispace.com

Solid-State NMR is essential for analyzing the structure and dynamics of polymers in their solid, native state, providing information that is inaccessible in solution. mdpi.comresearchgate.net For semi-crystalline or amorphous fluoropolymers, ¹³C and ¹⁹F solid-state NMR can reveal information about:

Chain Conformation and Packing: The chemical shifts in solid-state NMR are sensitive to the local conformation (e.g., trans vs. gauche) and packing of polymer chains. solidstatenmr.org.uk

Phase Heterogeneity: It can distinguish between crystalline and amorphous regions within the polymer, as the molecular mobility in these phases is different, leading to distinct spectral features. solidstatenmr.org.uk

Molecular Dynamics: Techniques like relaxation time measurements (T₁) can probe the mobility of different parts of the polymer chain, such as the backbone versus the fluorinated side chain, across a wide range of temperatures. solidstatenmr.org.uk

Table 2: Representative ¹H-NMR Chemical Shifts (δ) for Poly(octafluoropentyl methacrylate) This table is a representation based on data from the OFPMA monomer and analogous polymers.

| Chemical Shift (ppm) | Proton Assignment | Multiplicity |

|---|---|---|

| 6.0 - 6.5 | H-C(F₂)- | Triplet of Triplets (tt) |

| 4.3 - 4.6 | -O-CH₂- | Triplet (t) or Broad Singlet |

| 1.8 - 2.1 | -CH₂- (backbone) | Broad Singlet |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the elemental composition and chemical bonding states within the top 5-10 nanometers of a polymer film. For fluorinated polymers like POFPMA, which are often designed for surface-specific properties (e.g., hydrophobicity), XPS is vital for confirming the enrichment of fluorine at the surface.

The XPS survey scan of a POFPMA surface will show distinct peaks for carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). High-resolution scans of these regions provide detailed chemical state information. The C 1s spectrum is particularly informative and can be deconvoluted into multiple component peaks, each corresponding to a different chemical environment for the carbon atoms. casaxps.com

Key Research Findings:

A strong F 1s peak, typically around 688-689 eV, confirms the presence of fluorine at the surface. researchgate.net

The C 1s spectrum of POFPMA is complex. It can be resolved into components representing the hydrocarbon backbone (C-C/C-H) at ~285.0 eV, the carbon of the α-methyl and methylene groups (C-C=O) at ~285.6 eV, the ester carbon (O-C=O) at ~289.0 eV, and carbons bonded to fluorine (C-F, CF₂) at significantly higher binding energies (291-294 eV). casaxps.comresearchgate.net

The O 1s spectrum can be deconvoluted into two peaks representing the carbonyl oxygen (O=C) and the ester oxygen (O-C) at approximately 532.5 eV and 534.0 eV, respectively. researchgate.net

Angle-resolved XPS (ARXPS) can be used to probe the composition at different depths, providing insight into the orientation of the fluorinated side chains at the polymer-air interface. nih.gov